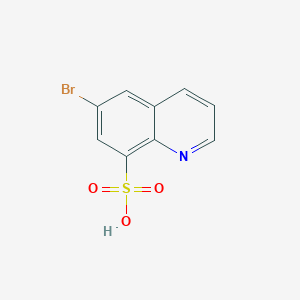
6-Bromoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinoline-8-sulfonic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonic acid group at the 8th position of the quinoline ring. Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-sulfonic acid typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The bromine atom can be reduced to form the corresponding quinoline derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Quinoline derivatives without the bromine substituent.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromoquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Bromoquinoline-8-sulfonic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and sulfonic acid group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with potential anticancer activity.
8-Hydroxyquinoline: A precursor for the synthesis of various quinoline derivatives, including 6-Bromoquinoline-8-sulfonic acid.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs and other biologically active compounds.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the quinoline ring. This combination of functional groups can enhance the compound’s solubility, reactivity, and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
53971-60-1 |
|---|---|
Molekularformel |
C9H6BrNO3S |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
6-bromoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-4-6-2-1-3-11-9(6)8(5-7)15(12,13)14/h1-5H,(H,12,13,14) |
InChI-Schlüssel |
TUTAEHWJBZLAPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


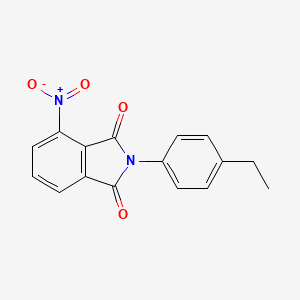
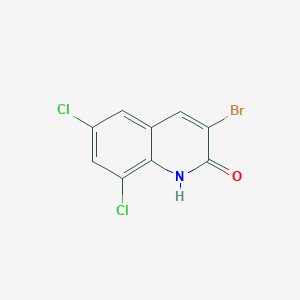
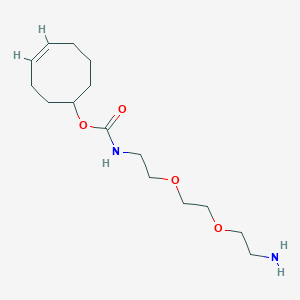
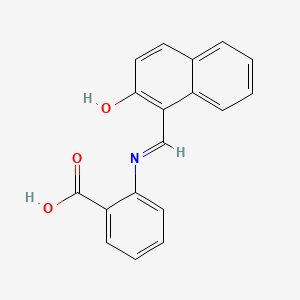
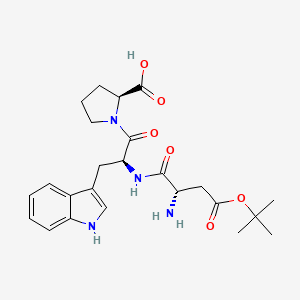
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
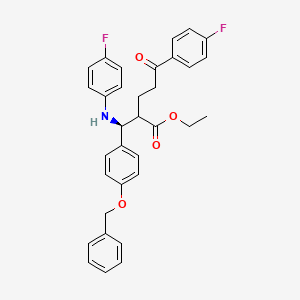
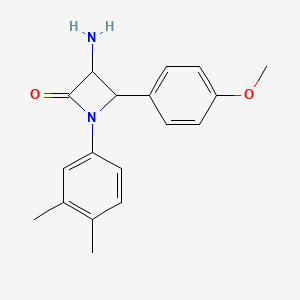
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
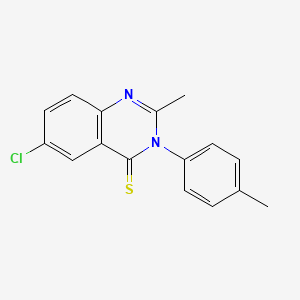
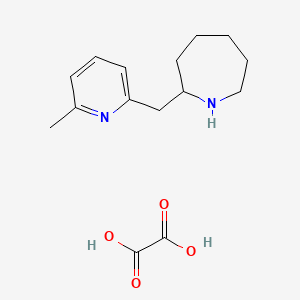
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
